p-Menthane-1,3,8-triol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

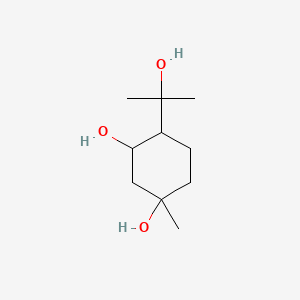

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O3/c1-9(2,12)7-4-5-10(3,13)6-8(7)11/h7-8,11-13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRNAYJOJYCECDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C(C1)O)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Natural Occurrence and Analysis of p-Menthane-1,3,8-triol in Mentha Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrence of p-Menthane-1,3,8-triol in Mentha species, with a particular focus on Mentha canadensis. It details the biosynthetic context of this polar monoterpenoid and presents detailed, adaptable experimental protocols for its extraction, isolation, and characterization. This document aims to serve as a foundational resource for researchers interested in the phytochemical investigation and potential therapeutic applications of this compound.

Introduction

The genus Mentha, encompassing species such as peppermint (Mentha piperita) and spearmint (Mentha spicata), is renowned for its production of a diverse array of volatile monoterpenoids, which are the primary constituents of their essential oils. These compounds, including menthol and carvone, have been extensively studied for their aromatic properties and biological activities. However, beyond the well-characterized volatile fraction, Mentha species also synthesize a range of less volatile, more polar terpenoids. Among these is this compound, a trihydroxylated p-menthane derivative that has been identified as a natural product in Mentha canadensis[1][2]. Due to its increased polarity compared to common mint monoterpenes, this compound is not typically found in significant quantities in essential oils obtained through conventional steam distillation. Its study requires specific extraction and analytical methodologies tailored to polar compounds. This guide provides an in-depth look at the current knowledge of this compound in Mentha and furnishes detailed experimental protocols to facilitate further research.

Natural Occurrence of this compound

This compound has been identified as a constituent of Mentha canadensis L.[1][2]. While this identification confirms its natural occurrence within the Mentha genus, quantitative data on its concentration in various Mentha species and different plant parts remains largely unavailable in current scientific literature. This is a notable knowledge gap, likely attributable to the analytical challenges posed by its polar nature. Standard essential oil analyses are optimized for volatile, non-polar compounds and are thus not suitable for the quantification of polar terpenoids like this compound.

Table 1: Qualitative Occurrence of this compound in Mentha Species

| Compound | Mentha Species | Plant Part | Reference |

| This compound | Mentha canadensis L. | Herbs | [1][2] |

Further research employing targeted analytical methods is necessary to quantify the abundance of this compound in different Mentha species and to understand the factors influencing its production, such as genotype, environmental conditions, and plant developmental stage.

Biosynthesis of p-Menthane Monoterpenoids in Mentha

The biosynthesis of p-menthane monoterpenoids in Mentha species is a well-elucidated process that primarily occurs in the glandular trichomes of the leaves. The pathway begins with the synthesis of the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), via the methylerythritol phosphate (MEP) pathway in the plastids.

The condensation of IPP and DMAPP yields geranyl pyrophosphate (GPP), the direct precursor to all monoterpenes. In the context of p-menthane biosynthesis, GPP undergoes a series of enzymatic transformations, including cyclization and subsequent hydroxylations, reductions, and isomerizations, to produce the vast array of monoterpenoids found in Mentha. The formation of a tri-hydroxylated compound like this compound would likely involve multiple hydroxylation steps catalyzed by cytochrome P450 monooxygenases.

Below is a diagram illustrating the generalized biosynthetic pathway leading to p-menthane monoterpenoids in Mentha.

Experimental Protocols

Due to the limited literature on the specific isolation of this compound from Mentha, the following protocols are adapted from established methodologies for the extraction and analysis of polar terpenoids from plant matrices.

Extraction of Polar Terpenoids from Mentha Leaves

This protocol describes a method for the exhaustive extraction of polar and semi-polar compounds from dried Mentha leaves.

Methodology:

-

Plant Material Preparation: Air-dried leaves of the desired Mentha species are ground into a fine powder.

-

Extraction: The powdered plant material is subjected to maceration with 80% aqueous methanol at a solid-to-solvent ratio of 1:10 (w/v). The extraction is carried out at room temperature with occasional agitation for 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The extracts are filtered and combined. The solvent is then removed under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to yield the crude polar extract.

-

Liquid-Liquid Partitioning (Optional but Recommended): The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. This step fractionates the extract based on polarity, with this compound expected to be enriched in the more polar fractions (ethyl acetate and n-butanol).

Isolation of this compound by Column Chromatography

This protocol outlines a general procedure for the isolation of the target compound from the polar fractions obtained in the previous step.

Methodology:

-

Stationary Phase: Silica gel (60-120 mesh) is used as the stationary phase for column chromatography.

-

Column Packing: The silica gel is packed into a glass column using a suitable non-polar solvent (e.g., n-hexane) to create a uniform slurry.

-

Sample Loading: The dried polar fraction (e.g., ethyl acetate or n-butanol fraction) is adsorbed onto a small amount of silica gel and loaded onto the top of the packed column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a gradient of n-hexane and ethyl acetate, followed by a gradient of ethyl acetate and methanol.

-

Fraction Collection: Fractions of the eluate are collected sequentially.

-

Monitoring: The composition of each fraction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Pooling and Purification: Fractions containing the compound of interest (as indicated by TLC) are pooled and may require further purification by repeated column chromatography or preparative HPLC to obtain pure this compound.

Characterization and Quantification by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a suitable technique for the identification and quantification of polar, non-volatile compounds like this compound.

Methodology:

-

Chromatographic System:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution with water (A) and acetonitrile or methanol (B), both containing a small percentage of formic acid (e.g., 0.1%) to improve peak shape and ionization, is employed.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Mass Spectrometry System:

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

-

Data Acquisition: Data can be acquired in full scan mode for identification and in Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

-

-

Quantification: For quantitative analysis, a calibration curve is constructed using a certified reference standard of this compound. The concentration of the compound in the plant extract is then determined by comparing its peak area to the calibration curve.

Conclusion

This compound is a naturally occurring polar monoterpenoid in Mentha canadensis. While its presence has been confirmed, there is a clear need for further research to quantify its abundance in various Mentha species and to elucidate the specific enzymatic steps involved in its biosynthesis. The experimental protocols provided in this guide offer a robust framework for the extraction, isolation, and analysis of this and other polar terpenoids from Mentha. Such studies will be crucial for a more complete understanding of the phytochemistry of the Mentha genus and for exploring the potential bioactivities and therapeutic applications of its lesser-known polar constituents. The methodologies and diagrams presented herein are intended to facilitate these future research endeavors in the fields of natural product chemistry, phytochemistry, and drug discovery.

References

physical and chemical properties of p-Menthane-1,3,8-triol

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-1,3,8-triol is a monoterpenoid compound with potential applications in various scientific fields. This document provides a comprehensive overview of its known physical and chemical properties. Due to the limited availability of public data, this guide also highlights areas where further research is required, particularly concerning experimental protocols for synthesis, detailed spectral analysis, and biological activity. Information on the closely related and well-studied compound, p-menthane-3,8-diol, is included for comparative purposes where relevant, but it is crucial to note the distinct nature of these two molecules.

Physicochemical Properties

This compound, with the IUPAC name 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol, is a small molecule with a molecular weight of 188.26 g/mol .[1][2] Its physical state at room temperature has been described variably as a solid or an oil, indicating that its melting point may be near ambient temperatures.[3][4] It is soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

A summary of its known and calculated physicochemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [3] |

| Molecular Weight | 188.26 g/mol | [3] |

| CAS Number | 155348-06-4 | [4] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [2] |

| Appearance | Solid or Oil | [3][4] |

| Boiling Point (Calculated) | 312.9 ± 27.0 °C at 760 mmHg | [3] |

| Density (Calculated) | 1.1 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| LogP (Calculated) | -0.21 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 1 | [3] |

Synthesis and Experimental Protocols

A proposed, hypothetical workflow for the synthesis of this compound is outlined below. This workflow is for illustrative purposes and would require experimental validation.

Spectral Data

While at least one commercial supplier indicates that the structure of their this compound is confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy, the actual spectral data (¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy) are not publicly available.[4] The acquisition and publication of this data are crucial for the unambiguous identification and characterization of this compound.

For comparison, the mass spectrum of the related isomer, p-menthane-1,2,3-triol, is available in public databases.[5]

Biological Activity and Signaling Pathways

There is currently a significant lack of information regarding the biological activity, mechanism of action, and potential signaling pathway interactions of this compound.

In contrast, the closely related compound, p-menthane-3,8-diol (PMD), is a well-documented insect repellent.[6] Its mechanism of action is thought to involve interactions with the olfactory receptors of insects, leading to a repellent effect. However, it is imperative to conduct dedicated studies to determine if this compound exhibits similar or different biological properties.

Due to the absence of experimental data on the signaling pathways of this compound, a diagrammatic representation cannot be provided at this time. Future research in this area would be highly valuable.

Conclusion and Future Directions

This compound is a chemical entity for which basic physicochemical data is available, but a comprehensive understanding is hampered by the lack of detailed experimental information. To facilitate further research and development, the following areas require immediate attention:

-

Development and publication of a reliable and reproducible synthetic protocol.

-

Full spectral characterization, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

-

Investigation into its biological activities, including but not limited to its potential as an insect repellent, antimicrobial agent, or other pharmacologically relevant properties.

-

Elucidation of its mechanism of action and interaction with biological signaling pathways.

The information presented in this technical guide is based on the limited data currently available and is intended to serve as a foundation for future scientific inquiry.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | Terpenoids | 155348-06-4 | Invivochem [invivochem.com]

- 4. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. p-Menthane-1,2,3-triol | C10H20O3 | CID 539044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. In silico stereo-electronic analysis of PMD (p-Menthane-3-8-Diol) and its derivatives for pharmacophore development may aid discovery of novel insect repellents - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Proposed Biosynthesis of p-Menthane-1,3,8-triol in Plants

Audience: Researchers, scientists, and drug development professionals.

Introduction

p-Menthane-1,3,8-triol is a monoterpenoid that has been isolated from the herbaceous plant Mentha canadensis L.[1][2][3][4]. As a member of the p-menthane class of monoterpenes, it shares a common biosynthetic origin with well-known compounds such as menthol and carvone. While the complete biosynthetic pathway of this compound has not been fully elucidated, this guide proposes a plausible pathway based on established enzymatic reactions in Mentha species and the known catalytic capabilities of key enzyme families, particularly cytochrome P450 monooxygenases. This document provides a technical overview of the proposed pathway, summarizes relevant quantitative data, details pertinent experimental protocols, and presents a visual representation of the biosynthetic route.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to originate from geranyl diphosphate (GPP), the universal precursor for monoterpenes in plants. The pathway likely proceeds through the formation of a cyclic intermediate, (-)-limonene, followed by a series of hydroxylation reactions catalyzed by cytochrome P450 (P450) monooxygenases.

Step 1: Geranyl Diphosphate to (-)-Limonene

The initial steps of monoterpene biosynthesis in Mentha species are well-characterized.[5][6] GPP, derived from the methylerythritol phosphate (MEP) pathway, is cyclized by the enzyme (-)-limonene synthase (LS) to form the monoterpene olefin, (-)-limonene.[7] This reaction is a critical branch point in the biosynthesis of various p-menthane monoterpenoids.[5]

Step 2: Hydroxylation of (-)-Limonene to (-)-trans-Isopiperitenol

Following its formation, (-)-limonene undergoes regiospecific hydroxylation. In peppermint (Mentha x piperita), a cytochrome P450 enzyme, (-)-limonene-3-hydroxylase (L3H), catalyzes the hydroxylation at the C3 position to yield (-)-trans-isopiperitenol.[7][8] This enzymatic step is a key determinant in the pathway towards menthol and other C3-oxygenated monoterpenes.

Step 3 (Proposed): Hydroxylation of (-)-trans-Isopiperitenol to p-Menthane-1,3-diol-8-ol

This proposed step involves the hydroxylation of the tertiary carbon at the C1 position. Plant P450 enzymes are known to catalyze the hydroxylation of unactivated C-H bonds, including tertiary carbons.[9][10] It is hypothesized that a specific P450 monooxygenase in Mentha canadensis recognizes (-)-trans-isopiperitenol as a substrate and hydroxylates it at the C1 position.

Step 4 (Proposed): Hydroxylation to this compound

The final step in the proposed pathway is the hydroxylation of the methyl group at the C8 position. The enzymatic functionalization of allylic methyl groups in monoterpenes is a known reaction catalyzed by hydroxylases.[11][12][13] A cytochrome P450 monooxygenase is the likely candidate for this terminal hydroxylation, completing the synthesis of this compound.

Data Presentation

Quantitative data for the complete biosynthesis of this compound is not currently available in the literature. However, analysis of related monoterpene pathways in Mentha species provides a framework for the types of quantitative data that are essential for pathway characterization. The following tables are presented as templates for organizing future experimental data on this pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (pmol/s/mg protein) | Reference |

| (-)-Limonene Synthase | Geranyl Diphosphate | Data not available | Data not available | |

| (-)-Limonene-3-Hydroxylase | (-)-Limonene | Data not available | Data not available | |

| Proposed C1-Hydroxylase | (-)-trans-Isopiperitenol | Data not available | Data not available | |

| Proposed C8-Hydroxylase | p-Menthane-1,3-diol-8-ol | Data not available | Data not available |

Table 2: Metabolite Concentrations in Mentha canadensis

| Metabolite | Tissue Type | Concentration (µg/g fresh weight) | Developmental Stage | Reference |

| Geranyl Diphosphate | Leaf Glandular Trichomes | Data not available | Young | |

| (-)-Limonene | Leaf Glandular Trichomes | Data not available | Young | |

| (-)-trans-Isopiperitenol | Leaf Glandular Trichomes | Data not available | Young | |

| This compound | Leaves | Data not available | Mature | [1] |

Experimental Protocols

Detailed experimental protocols for the specific enzymes in the proposed this compound pathway are yet to be developed. The following are generalized protocols based on established methods for analogous enzymes in Mentha species.

1. Terpenoid Extraction and Quantification

This protocol is adapted for the extraction and analysis of both volatile and non-volatile terpenoids from Mentha tissues.[14][15][16]

-

Tissue Homogenization: Fresh or frozen plant tissue (e.g., leaves) is ground to a fine powder in liquid nitrogen.

-

Solvent Extraction: The powdered tissue is extracted with a suitable organic solvent, such as a mixture of hexane and ethyl acetate. The ratio of the solvents can be adjusted based on the polarity of the target compounds.[14]

-

Purification: The crude extract is subjected to column chromatography on silica gel to separate different classes of terpenoids.

-

Quantification: The concentration of individual terpenoids is determined using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) by comparing with authentic standards.[17][18]

2. Enzyme Assays

-

(-)-Limonene Synthase Assay:

-

Enzyme Source: Soluble protein extracts from young Mentha leaves or glandular trichomes.

-

Substrate: Radiolabeled [1-3H]geranyl diphosphate.

-

Assay Conditions: The reaction is typically carried out in a buffered solution containing the enzyme extract, substrate, and divalent cations (e.g., Mg2+).

-

Product Analysis: The reaction products are extracted with an organic solvent and analyzed by radio-GC to identify and quantify the labeled (-)-limonene.[19]

-

-

Cytochrome P450 Hydroxylase Assay:

-

Enzyme Source: Microsomal fractions isolated from Mentha tissues.

-

Substrates: (-)-Limonene, (-)-trans-isopiperitenol (for proposed hydroxylases).

-

Assay Conditions: The assay mixture contains the microsomal preparation, the substrate, NADPH as a cofactor, and a buffer solution.[20][21][22][23]

-

Product Analysis: The reaction products are extracted and analyzed by GC-MS to identify and quantify the hydroxylated products.

-

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Mentha | Ambeed.com [ambeed.com]

- 3. This compound | Terpenoids | 155348-06-4 | Invivochem [invivochem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Genetic Manipulation of Biosynthetic Pathways in Mint - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Developmental Regulation of Monoterpene Biosynthesis in the Glandular Trichomes of Peppermint - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome Analysis of Light-Regulated Monoterpenes Biosynthesis in Leaves of Mentha canadensis L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Theoretical Study of Hydroxylation of α- and β-Pinene by a Cytochrome P450 Monooxygenase Model [mdpi.com]

- 11. Limonene dehydrogenase hydroxylates the allylic methyl group of cyclic monoterpenes in the anaerobic terpene degradation by Castellaniella defragrans - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Limonene dehydrogenase hydroxylates the allylic methyl group of cyclic monoterpenes in the anaerobic terpene degradation by Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Mentha piperita: Essential Oil and Extracts, Their Biological Activities, and Perspectives on the Development of New Medicinal and Cosmetic Products - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | An Integrative Volatile Terpenoid Profiling and Transcriptomics Analysis for Gene Mining and Functional Characterization of AvBPPS and AvPS Involved in the Monoterpenoid Biosynthesis in Amomum villosum [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Monoterpene biosynthesis pathway construction in Escherichia coli [pubmed.ncbi.nlm.nih.gov]

- 20. Monoterpene biosynthesis: specificity of the hydroxylations of (-)-limonene by enzyme preparations from peppermint (Mentha piperita), spearmint (Mentha spicata), and perilla (Perilla frutescens) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cytochrome P-450LM2 mediated hydroxylation of monoterpene alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Cytochrome P450 Induction Assays [sigmaaldrich.com]

- 23. P450 Assays | Thermo Fisher Scientific - CN [thermofisher.cn]

p-Menthane-1,3,8-triol CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Menthane-1,3,8-triol is a naturally occurring monoterpenoid found in Mentha canadensis L. This technical guide provides a comprehensive overview of its chemical properties, including its Chemical Abstracts Service (CAS) number and molecular formula. While detailed biological data, including specific signaling pathways and extensive experimental protocols, are not widely available for this compound, this document summarizes the existing information. To provide a broader context within the p-menthane class of compounds, relevant data for the structurally related and well-studied insect repellent, p-Menthane-3,8-diol (PMD), is also discussed, with clear distinctions made between the two molecules. This guide aims to be a foundational resource for researchers interested in the potential applications of this compound.

Core Compound Identification

The fundamental chemical identifiers for this compound are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 155348-06-4 | [1][2][3] |

| Molecular Formula | C₁₀H₂₀O₃ | [1] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [1] |

| Molecular Weight | 188.26 g/mol | [1] |

| Source | Herbs of Mentha canadensis L. | [2][3][4] |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value |

| XLogP3 | 0.8 |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 1 |

| Exact Mass | 188.14124450 |

| Topological Polar Surface Area | 60.7 Ų |

| Heavy Atom Count | 13 |

| Complexity | 191 |

Note: The data in this table is based on computational models.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of specific research on the biological activity and signaling pathways of this compound in publicly available literature.

In contrast, the related compound, p-Menthane-3,8-diol (PMD) , is a well-documented and potent insect repellent. Its mechanism of action is believed to involve interactions with the sensory receptors of insects, creating a repellent effect. PMD is the active ingredient in many commercially available insect repellents derived from the oil of Corymbia citriodora (lemon eucalyptus).

The logical relationship for the known information source of this compound is depicted below.

Caption: Isolation workflow for this compound.

Experimental Protocols

For the related compound, p-Menthane-3,8-diol (PMD), a common synthetic route involves the acid-catalyzed cyclization of citronellal. A generalized workflow for this process is outlined below.

Caption: Synthetic pathway for p-Menthane-3,8-diol.

Conclusion and Future Directions

This compound is a defined chemical entity with a known structure and origin. However, a significant gap exists in the scientific literature regarding its biological effects and potential applications. The lack of published research on its bioactivity, mechanism of action, and associated signaling pathways presents an opportunity for novel investigations.

Future research should focus on:

-

Developing standardized protocols for the isolation of this compound from Mentha canadensis L. to obtain sufficient quantities for research.

-

Elucidating its spectroscopic profile (NMR, IR, Mass Spectrometry) to create a comprehensive analytical standard.

-

Screening for a wide range of biological activities, including but not limited to, insect repellent, anti-inflammatory, antimicrobial, and cytotoxic effects.

-

Investigating its mechanism of action and identifying any interactions with cellular signaling pathways.

By addressing these research gaps, the scientific community can unlock the potential of this compound and determine its viability for applications in drug development, agriculture, and other industries.

References

Spectral Data Analysis of p-Menthane-1,3,8-triol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectral data analysis for the monoterpenoid p-Menthane-1,3,8-triol. While extensive searches for experimentally obtained Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this specific compound have not yielded publicly available spectra, this document outlines the standard methodologies and expected data presentation for its characterization. The protocols detailed herein are based on established analytical techniques for similar natural products and serve as a foundational guide for researchers involved in the isolation, synthesis, or analysis of this compound.

Introduction to this compound

This compound is a monoterpenoid that has been reported to be isolated from the herbs of Mentha canadensis L.[1][]. Its chemical structure, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol, suggests a variety of stereoisomers are possible, each potentially possessing unique biological activities. Accurate spectral characterization is paramount for the unambiguous identification and quality control of this compound in research and drug development.

Chemical Structure:

Spectral Data (Hypothetical)

NMR Spectral Data

Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| e.g., 3.85 | dd | 1H | 10.5, 4.5 | H-3 |

| e.g., 1.70-1.85 | m | 2H | H-4, H-5a | |

| e.g., 1.55 | m | 1H | H-5e | |

| e.g., 1.45 | m | 2H | H-2, H-6a | |

| e.g., 1.30 | s | 3H | C(1)-CH₃ | |

| e.g., 1.25 | s | 3H | C(8)-CH₃ | |

| e.g., 1.20 | s | 3H | C(8)-CH₃ |

Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| e.g., 78.5 | CH | C-3 |

| e.g., 72.1 | C | C-1 |

| e.g., 71.8 | C | C-8 |

| e.g., 50.2 | CH | C-4 |

| e.g., 35.5 | CH₂ | C-5 |

| e.g., 31.0 | CH₂ | C-2 |

| e.g., 29.8 | CH₃ | C(8)-CH₃ |

| e.g., 27.3 | CH₃ | C(8)-CH₃ |

| e.g., 24.5 | CH₂ | C-6 |

| e.g., 22.1 | CH₃ | C(1)-CH₃ |

Mass Spectrometry (MS) Data

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| e.g., 188.1412 | 5 | [M]⁺ (C₁₀H₂₀O₃)⁺ |

| e.g., 170.1307 | 20 | [M - H₂O]⁺ |

| e.g., 155.1072 | 15 | [M - H₂O - CH₃]⁺ |

| e.g., 129.1018 | 40 | [M - C₃H₇O]⁺ |

| e.g., 59.0497 | 100 | [C₃H₇O]⁺ |

Infrared (IR) Spectroscopy Data

Table 4: Hypothetical Infrared (IR) Spectroscopy Data for this compound

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| e.g., 3350 (broad) | Strong | O-H stretch (alcohol) |

| e.g., 2960-2850 | Strong | C-H stretch (alkane) |

| e.g., 1465 | Medium | C-H bend (CH₂) |

| e.g., 1375 | Medium | C-H bend (gem-dimethyl) |

| e.g., 1150 | Strong | C-O stretch (tertiary alcohol) |

| e.g., 1050 | Strong | C-O stretch (secondary/primary alcohol) |

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectral data for a non-volatile, polar compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄, or dimethyl sulfoxide-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 32k data points, a 90° pulse, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-250 ppm, 64k data points, a 30-45° pulse, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, and HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations.

Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

-

Ionization Method: Electrospray ionization (ESI) is suitable for a polar molecule like this compound. Atmospheric pressure chemical ionization (APCI) could also be considered.

-

Sample Introduction: The sample can be introduced via direct infusion or through a liquid chromatography (LC) system for online separation and analysis.

-

Data Acquisition:

-

Acquire spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

-

Obtain a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

Perform tandem mass spectrometry (MS/MS) on the protonated or deprotonated molecular ion to obtain fragmentation data, which is crucial for structural confirmation.

-

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Solid State: If the sample is a solid, it can be analyzed as a KBr (potassium bromide) pellet. A small amount of the sample is finely ground with dry KBr and pressed into a thin, transparent disk.

-

Thin Film: If the sample is an oil or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plate) and subtract it from the sample spectrum.

-

An appropriate number of scans (e.g., 16-32) should be co-added to improve the signal-to-noise ratio.

-

Workflow and Logical Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key workflows in the spectral analysis of a natural product like this compound.

Conclusion

The definitive structural elucidation and quality assessment of this compound are critically dependent on the acquisition and correct interpretation of its NMR, MS, and IR spectral data. While experimental data is not currently widespread, the standardized protocols and data presentation formats outlined in this guide provide a robust framework for researchers. The application of these techniques will enable the unambiguous characterization of this compound, facilitating further investigation into its chemical properties and potential biological activities. It is recommended that future work on this compound includes the public deposition of its spectral data to enrich the scientific record.

References

p-Menthane-1,3,8-triol: A Review of Current Scientific Knowledge on its Biological Activity

For Immediate Release

Shanghai, China – November 18, 2025 – This technical guide provides a comprehensive overview of the current state of scientific knowledge regarding the biological activity of the monoterpenoid p-Menthane-1,3,8-triol. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Executive Summary

This compound is a naturally occurring monoterpenoid that has been isolated from plant species of the Mentha genus, such as Mentha canadensis L.[1][2]. Despite its identification and availability, a thorough review of the scientific literature reveals a significant lack of in-depth studies on its specific biological activities. As of the date of this publication, there is no substantial body of research detailing its pharmacological effects, mechanisms of action, or potential therapeutic applications. This guide summarizes the available information on this compound and provides context by examining the well-documented activities of its structural analogue, p-Menthane-3,8-diol (PMD).

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from publicly available chemical databases.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | PubChem |

| Molecular Weight | 188.26 g/mol | PubChem |

| CAS Number | 155348-06-4 | MedchemExpress, InvivoChem |

| Appearance | Solid | InvivoChem |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | MedchemExpress |

| Natural Source | Mentha canadensis L. | MedchemExpress, InvivoChem |

Review of Biological Activity

Extensive searches of scientific databases for biological activity data on this compound, including anti-inflammatory, antimicrobial, cytotoxic, antioxidant, and insecticidal properties, did not yield any significant results. The current body of scientific literature does not contain detailed studies, quantitative data (e.g., IC₅₀, EC₅₀), or elucidated mechanisms of action for this specific compound.

Biological Activity of the Structural Analogue: p-Menthane-3,8-diol (PMD)

In contrast to the limited information on this compound, its structural analogue, p-Menthane-3,8-diol (PMD), is a well-researched compound with established biological activity, primarily as an insect repellent. PMD is the active ingredient in several commercially available insect repellents and is recognized for its efficacy against a variety of arthropods.

Insect Repellent Activity of PMD

PMD is a highly effective insect repellent, with a performance comparable to N,N-Diethyl-meta-toluamide (DEET) when used in similar concentrations. It is derived from the essential oil of Corymbia citriodora (lemon eucalyptus) and is also produced synthetically. The mechanism of action for insect repellents like PMD is generally understood to involve interference with the host-seeking behavior of insects.

Other Reported Activities of PMD

While primarily known as an insect repellent, some studies have suggested other potential biological activities for PMD, including antimicrobial and anti-inflammatory properties. However, these are less extensively studied compared to its repellent effects.

Experimental Protocols

Due to the absence of published research on the biological activity of this compound, this guide cannot provide detailed experimental protocols for its biological evaluation. Researchers interested in investigating the properties of this compound would need to adapt standard assays for activities such as:

-

Antimicrobial Activity: Broth microdilution or agar diffusion assays to determine Minimum Inhibitory Concentrations (MICs) against a panel of bacteria and fungi.

-

Cytotoxicity: MTT or MTS assays on various cancer and non-cancer cell lines to determine IC₅₀ values.

-

Anti-inflammatory Activity: Assays to measure the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

-

Antioxidant Activity: DPPH or ABTS radical scavenging assays to determine antioxidant capacity.

-

Insect Repellent Activity: Arm-in-cage or other relevant behavioral assays with mosquitoes or other insects.

Signaling Pathways

As no mechanism of action has been elucidated for this compound, it is not possible to provide diagrams of its effects on cellular signaling pathways. Future research would be required to identify its molecular targets and downstream effects.

Conclusion and Future Directions

This compound remains a largely uncharacterized natural product in terms of its biological activity. While its chemical structure is known and it is available for research, there is a clear gap in the scientific literature regarding its potential pharmacological or other useful properties.

Given the well-established insect repellent activity of its close structural analogue, p-Menthane-3,8-diol, a primary area for future investigation would be to assess the insect repellent efficacy of this compound. Furthermore, systematic screening for a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, is warranted to fully explore the potential of this monoterpenoid.

This technical guide serves to highlight the current lack of knowledge and to encourage the scientific community to undertake the necessary research to uncover the biological profile of this compound.

References

p-Menthane-1,3,8-triol: A Technical Guide on its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

p-Menthane-1,3,8-triol is a saturated monoterpenoid diol belonging to the p-menthane class of natural products. These compounds are characterized by a cyclohexane ring with a methyl group and a substituted propyl group at positions 1 and 4, respectively. The chemistry of monoterpenoids from the Mentha genus has been a subject of extensive research due to their wide range of biological activities and applications in the flavor, fragrance, and pharmaceutical industries[2][3][4][5][6]. While the volatile components of Mentha essential oils, such as menthol and carvone, have been thoroughly investigated, the more polar, non-volatile constituents like this compound are less studied.

History of Discovery and Isolation

A definitive primary publication detailing the initial discovery and isolation of this compound could not be identified through extensive literature and database searches. Commercial suppliers and chemical databases consistently list Mentha canadensis L. (also known as wild mint or Canadian mint) as a natural source of this compound[1][7]. It is plausible that the identification of this compound was first reported within a broader phytochemical investigation of Mentha canadensis, where it was identified as a minor, polar constituent and therefore not the principal focus of the study. Such initial findings are often embedded in comprehensive analyses of plant extracts, making them challenging to locate through targeted keyword searches.

Physicochemical Properties

The fundamental physicochemical properties of this compound have been compiled from various chemical databases. These properties are crucial for its detection, isolation, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀O₃ | [8][9] |

| Molecular Weight | 188.26 g/mol | [8][9] |

| CAS Number | 155348-06-4 | [7][9] |

| IUPAC Name | 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol | [9] |

| Canonical SMILES | CC1(CCC(C(C1)O)C(C)(C)O)O | [9] |

| InChIKey | JRNAYJOJYCECDH-UHFFFAOYSA-N | [9] |

| Topological Polar Surface Area | 60.7 Ų | [8][9] |

| Predicted LogP | 0.8 | [8][9] |

| Hydrogen Bond Donor Count | 3 | [8][9] |

| Hydrogen Bond Acceptor Count | 3 | [8][9] |

Experimental Protocols: A Generalized Approach for Isolation

While a specific, detailed experimental protocol for the original isolation of this compound is not available, a general methodology for the extraction and isolation of polar monoterpenoids from Mentha species can be outlined. This protocol is based on standard phytochemical techniques for separating polar, non-volatile compounds from a complex plant matrix.

4.1. Plant Material and Extraction

-

Collection and Preparation: Fresh aerial parts of Mentha canadensis are collected and air-dried in the shade. The dried plant material is then ground into a coarse powder.

-

Solvent Extraction: The powdered plant material is subjected to exhaustive extraction with a polar solvent, typically methanol or ethanol, at room temperature. This process is repeated multiple times to ensure complete extraction of polar and semi-polar constituents. The extracts are then combined and concentrated under reduced pressure to yield a crude extract.

4.2. Fractionation and Isolation

-

Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The highly polar triol is expected to remain predominantly in the aqueous or ethyl acetate fraction.

-

Column Chromatography: The polar fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, for example, a mixture of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Further Purification: Fractions containing the target compound, as identified by thin-layer chromatography (TLC), are pooled and further purified using repeated column chromatography, preparative TLC, or high-performance liquid chromatography (HPLC) to yield pure this compound.

4.3. Structure Elucidation

The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to establish the carbon skeleton and the connectivity of protons and carbons. 2D NMR techniques (COSY, HSQC, HMBC) are employed for unambiguous assignment of all signals and to determine the relative stereochemistry.

Logical Relationships: Biosynthesis of p-Menthane Monoterpenoids

While a specific signaling pathway involving this compound has not been elucidated, its biosynthesis is understood within the broader context of p-menthane monoterpenoid formation in Mentha species. The following diagram illustrates the generalized biosynthetic pathway leading to the p-menthane skeleton.

Caption: Generalized biosynthesis of p-menthane monoterpenoids in Mentha.

Conclusion

This compound remains a relatively understudied natural product from Mentha canadensis. The lack of a readily available primary discovery and isolation report highlights a gap in the historical documentation of phytochemical research. This guide provides a consolidated overview of the existing knowledge and presents a generalized framework for its isolation and biosynthetic origin. Further research is warranted to fully characterize the stereochemistry of the naturally occurring isomers, to elucidate its biological activities, and to explore its potential applications in drug development and other scientific fields. The detailed experimental protocols and logical diagrams provided herein are intended to facilitate and inspire future investigations into this intriguing monoterpenoid.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. qascf.com [qascf.com]

- 3. Frontiers | Prospective of Essential Oils of the Genus Mentha as Biopesticides: A Review [frontiersin.org]

- 4. Mentha Essential Oils: Unraveling Chemotype-Dependent Biosynthesis and Assessing Evidence for Health-Promoting Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The Wonderful Activities of the Genus Mentha: Not Only Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | CAS:155348-06-4 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 8. This compound | Terpenoids | 155348-06-4 | Invivochem [invivochem.com]

- 9. This compound | C10H20O3 | CID 71307309 - PubChem [pubchem.ncbi.nlm.nih.gov]

solubility of p-Menthane-1,3,8-triol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Menthane-1,3,8-triol, a monoterpenoid isolated from the herbs of Mentha canadensis L.[1][2] Understanding the solubility of this natural product is critical for its application in research, particularly in the fields of natural product chemistry and drug development. This document outlines its solubility in various solvents, provides a detailed experimental protocol for solubility determination, and includes a workflow diagram for this process.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₂₀O₃, is a monoterpenoid that exists as an oil.[3] It is also known by its IUPAC name, 4-(2-hydroxypropan-2-yl)-1-methylcyclohexane-1,3-diol.

Solubility Profile

Currently, quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, qualitative solubility information has been reported by several chemical suppliers. The compound is generally described as soluble in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Source |

| Chloroform | Soluble | [3] |

| Dichloromethane | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3] |

| Acetone | Soluble | [3] |

| Water | May be soluble | |

| Ethanol | May be soluble | |

| Dimethylformamide (DMF) | May be soluble |

It is important to note that for compounds with low water solubility (e.g., < 1 mg/mL), various formulation strategies can be employed for in vivo studies, such as using co-solvents like DMSO with surfactants like Tween 80 in saline.

Experimental Protocol for Solubility Determination

While a specific, standardized protocol for determining the solubility of this compound has not been published, a general and widely accepted method is the shake-flask method . This method is considered the gold standard for determining equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Selected solvent of interest (e.g., water, ethanol, DMSO)

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed container. The presence of undissolved solid is crucial to ensure saturation.

-

-

Equilibration:

-

Place the container in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium between the dissolved and undissolved solute.

-

-

Phase Separation:

-

After equilibration, separate the undissolved solid from the saturated solution. This is commonly achieved by centrifugation to pellet the solid material.

-

Carefully collect the supernatant (the saturated solution) using a pipette, ensuring no solid particles are disturbed.

-

For complete removal of any remaining solid particles, filter the supernatant through a chemically inert syringe filter.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method. HPLC or GC-MS are suitable techniques.

-

For quantification, a calibration curve must be generated using standard solutions of this compound of known concentrations.

-

-

-

Data Reporting:

-

Calculate the solubility of this compound in the solvent based on the concentration determined in the saturated solution.

-

Report the solubility in standard units such as mg/mL or mol/L, specifying the temperature at which the determination was performed.

-

Experimental Workflow

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While quantitative data remains to be fully characterized in scientific literature, the provided qualitative data and the detailed experimental protocol offer a solid foundation for researchers and professionals in drug development to work with this compound. The outlined shake-flask method provides a robust framework for obtaining reliable and reproducible solubility data, which is essential for advancing the scientific understanding and potential applications of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of p-Menthane-3,8-diol from Citronellal

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the synthesis of p-menthane-3,8-diol (PMD) from citronellal. It is important to note that the synthesis of p-menthane-1,3,8-triol from citronellal is not a well-documented or common chemical transformation. The protocols detailed below focus on the established and widely reported acid-catalyzed cyclization of citronellal to produce p-menthane-3,8-diol, a compound of significant interest due to its use as a highly effective, naturally derived insect repellent.[1][2] PMD is recognized as a safe alternative to synthetic repellents like DEET.[1]

The synthesis of PMD from citronellal is a classic example of an acid-catalyzed intramolecular Prins-type cyclization followed by hydration.[3][4] The reaction involves the protonation of the aldehyde group in citronellal, which initiates a cyclization to form a carbocation intermediate. This intermediate is then hydrated to yield the final diol product.[5] Various acid catalysts, including mineral acids, organic acids, and solid acids, can be employed for this conversion.[4]

Reaction Pathway

The general reaction pathway for the synthesis of p-menthane-3,8-diol from citronellal is illustrated below. The process begins with the acid-catalyzed cyclization of citronellal to form an isopulegol intermediate, which is subsequently hydrated to yield the desired p-menthane-3,8-diol. Weaker acid sites on a catalyst tend to favor the direct formation of PMD.[6]

Caption: General reaction pathway for the synthesis of p-menthane-3,8-diol from citronellal.

Experimental Protocols

Two primary protocols for the synthesis of p-menthane-3,8-diol from citronellal are detailed below. The first employs sulfuric acid as a catalyst, representing a traditional and effective method. The second utilizes a lignin-derived solid acid catalyst, highlighting a more sustainable and green chemistry approach.

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This method is a widely used and effective procedure for the synthesis of PMD.

Materials:

-

(±)-Citronellal (or Eucalyptus citriodora essential oil with high citronellal content)[7]

-

Sulfuric acid (H₂SO₄), 0.25% aqueous solution[8]

-

Sodium bicarbonate (NaHCO₃), 10% solution[7]

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

250 mL two-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Vacuum filtration apparatus (Buchner funnel)

Procedure:

-

Reaction Setup: In a 250 mL two-necked flask equipped with a magnetic stirrer and condenser, add 25 g of citronellal (or Eucalyptus citriodora essential oil).[7]

-

Catalyst Addition: Introduce the 0.25% aqueous sulfuric acid solution to the flask. The ratio of the aqueous acid solution to citronellal can be varied, with a common ratio being 3:1 by weight.[7]

-

Reaction: Vigorously stir the biphasic mixture at a constant temperature of 50°C for 5 to 11 hours.[6][8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[7]

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize it with a 10% sodium bicarbonate solution.[7]

-

Extraction: Transfer the mixture to a separatory funnel. Add 42.5 mL of n-hexane, shake well, and allow the layers to separate. Collect the upper organic layer. Wash the organic layer with 25 mL of distilled water, and again collect the organic layer.[7]

-

Drying: Dry the organic phase over anhydrous sodium sulfate.[6]

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Crystallization: Dissolve the crude product in n-heptane and cool to -50°C for 20 hours to induce crystallization.[6]

-

Isolation: Collect the crystals by vacuum filtration, wash with cold n-heptane, and dry under vacuum to yield purified p-menthane-3,8-diol.[6]

Protocol 2: Green Synthesis using Lignin-Derived Carbon Acid Catalyst

This protocol offers a more environmentally friendly approach by utilizing a reusable solid acid catalyst derived from alkaline lignin.[1]

Materials:

-

(±)-Citronellal[1]

-

Lignin-derived carbon acid catalyst (prepared by pyrolyzing alkaline lignin at 500°C)[1][2]

-

Water (solvent)[1]

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Filtration apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Catalyst Preparation: The solid acid catalyst is prepared by pyrolyzing alkaline lignin at 500°C.[1]

-

Reaction Setup: Disperse the lignin-derived carbon acid catalyst in water in a round-bottom flask. Add (±)-citronellal to the mixture.[1]

-

Reaction: Stir the reaction mixture vigorously at a controlled temperature. The reaction progress can be monitored by gas chromatography (GC).[1]

-

Catalyst Separation: Upon completion of the reaction, separate the solid catalyst by filtration. The catalyst can be recovered and potentially reused.[1]

-

Extraction: Extract the aqueous phase with ethyl acetate.[1]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude PMD.[1]

-

Purification: The crude product can be further purified by recrystallization or column chromatography.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic methods for p-menthane-3,8-diol.

| Catalyst | Starting Material | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) | Selectivity (%) | Reference |

| 0.25% H₂SO₄ | Citronellal | 50 | 11 | 97.9 | 80 (crystallized) | 92.3 | [8] |

| 0.75% H₂SO₄ | (±)-citronellal | 60 | 6 | 98.5 | 95.6 | - | [9] |

| Lignin-derived Carbon Acid | (±)-citronellal | 50 | 24 | 97 | 86 | 89 | [10] |

| Citric Acid | (+)-citronellal | - | - | 82 | - | 80 | [7] |

| 0.25% H₂SO₄ | Eucalyptus citriodora oil | 50 | 5 | - | 76.3 (synthesized) | - |

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis and purification of p-menthane-3,8-diol.

Caption: A generalized workflow for the synthesis and purification of p-menthane-3,8-diol.

References

- 1. Synthesis of p-menthane-3,8-diol from citronellal over lignin-derived carbon acid catalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Applications of p-Menthane-3,8-diol_Chemicalbook [chemicalbook.com]

- 5. CN103193598A - Oriented synthesis preparation process of cis-form p-menthane-3,8-diol - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. p-Menthane-3,8-diol - Wikipedia [en.wikipedia.org]

Synthesis of p-Menthane-1,3,8-triol: A Laboratory-Scale Protocol

Introduction

Proposed Synthetic Pathway

The synthesis of p-Menthane-1,3,8-triol can be envisioned through a three-step process starting from (+)-limonene. The overall strategy involves the sequential and regioselective introduction of three hydroxyl groups onto the p-menthane scaffold.

Figure 1. Proposed synthetic workflow for this compound from (+)-limonene.

Experimental Protocols

Step 1: Synthesis of α-Terpineol from (+)-Limonene via Hydroboration-Oxidation

This step selectively hydroxylates the exocyclic double bond of limonene. The use of a sterically hindered borane reagent, such as 9-Borabicyclo[3.3.1]nonane (9-BBN), ensures high regioselectivity for the less substituted alkene.

Materials:

-

(+)-Limonene

-

9-Borabicyclo[3.3.1]nonane (0.5 M solution in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol

-

Sodium hydroxide (NaOH), 6 M aqueous solution

-

Hydrogen peroxide (H₂O₂), 30% aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Under an inert atmosphere (nitrogen or argon), a solution of (+)-limonene in anhydrous THF is cooled to 0 °C in an ice bath.

-

A solution of 9-BBN in THF is added dropwise to the limonene solution with continuous stirring. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is cooled back to 0 °C, and ethanol is slowly added, followed by the slow, dropwise addition of 6 M NaOH solution.

-

30% H₂O₂ is then added dropwise, ensuring the temperature does not exceed 25 °C.

-

After the addition is complete, the mixture is stirred at room temperature for 1 hour.

-

The reaction mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield crude α-terpineol.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

| Parameter | Value |

| Limonene:9-BBN Molar Ratio | 1:1.1 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 5 hours |

| Expected Yield | 85-95% |

Step 2: Synthesis of p-Menth-1-ene-3,8-diol via Allylic Oxidation of α-Terpineol

This step introduces a hydroxyl group at the allylic C3 position of α-terpineol using selenium dioxide.

Materials:

-

α-Terpineol

-

Selenium dioxide (SeO₂)

-

Dichloromethane (DCM), anhydrous

-

Pyridine

-

tert-Butyl hydroperoxide (TBHP), 70% in water

-

Sodium sulfite (Na₂SO₃), 10% aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of α-terpineol in anhydrous DCM is prepared in a round-bottom flask.

-

Selenium dioxide is added to the solution, followed by pyridine.

-

The mixture is stirred, and TBHP is added dropwise. The reaction is then stirred at room temperature. Reaction progress can be monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of sodium sulfite and stirred for 30 minutes.

-

The mixture is filtered to remove the selenium byproduct. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford p-menth-1-ene-3,8-diol.

| Parameter | Value |

| α-Terpineol:SeO₂:TBHP Molar Ratio | 1:0.1:1.5 |

| Solvent | Dichloromethane |

| Reaction Temperature | Room Temperature |

| Reaction Time | 24-48 hours |

| Expected Yield | 40-60% |

Step 3: Synthesis of this compound via Acid-Catalyzed Hydration

The final step involves the hydration of the endocyclic double bond of p-menth-1-ene-3,8-diol to yield the target triol. This reaction follows Markovnikov's rule, with the hydroxyl group adding to the more substituted carbon (C1).

Materials:

-

p-Menth-1-ene-3,8-diol

-

Acetone

-

Water

-

Sulfuric acid (H₂SO₄), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

p-Menth-1-ene-3,8-diol is dissolved in a mixture of acetone and water.

-

The solution is cooled to 0 °C, and 10% aqueous sulfuric acid is added dropwise.

-

The reaction mixture is stirred at room temperature until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate until the mixture is neutral.

-

The acetone is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to yield crude this compound.

-

The final product can be purified by recrystallization or column chromatography.

| Parameter | Value |

| Solvent System | Acetone/Water |

| Catalyst | 10% aq. H₂SO₄ |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 6-12 hours |

| Expected Yield | 70-85% |

Data Presentation

Characterization of this compound

| Property | Value |

| Molecular Formula | C₁₀H₂₀O₃ |

| Molecular Weight | 188.26 g/mol |

| Appearance | White solid (predicted) |

| ¹³C NMR (Predicted) | Peaks expected around 70-80 ppm (C-OH), and 20-50 ppm (aliphatic carbons) |

| IR (Predicted, cm⁻¹) | Broad ~3300 (O-H stretch), ~2950 (C-H stretch), ~1100 (C-O stretch) |

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities and associated signaling pathways of this compound. However, related p-menthane diols, such as p-menthane-3,8-diol (PMD), are well-known for their insect repellent properties[2][3]. It is plausible that this compound may exhibit similar biological activities. Further research is required to elucidate its specific mechanisms of action and potential therapeutic applications. The diagram below illustrates a generalized logical relationship for the evaluation of a novel natural product-like compound.

Figure 2. Logical workflow for the biological evaluation of this compound.

References

Application Notes and Protocols for the Extraction and Isolation of p-Menthane-1,3,8-triol from Mentha canadensis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the extraction, isolation, and preliminary characterization of p-Menthane-1,3,8-triol, a polar monoterpenoid found in Mentha canadensis (Canadian mint). While Mentha canadensis is well-known for its essential oil, rich in menthol, it also contains a variety of less volatile, more polar compounds with potential bioactivities. This compound represents one such compound of interest for further pharmacological investigation. The protocols outlined below are designed to provide a robust framework for obtaining this compound in a purified form for research and drug development purposes. Due to the limited availability of specific literature for this compound, the presented protocols are based on established principles of natural product chemistry for the extraction and purification of polar terpenoids.

Introduction

Mentha canadensis L., a member of the Lamiaceae family, is a widely distributed plant species recognized for its aromatic and medicinal properties.[1] The primary commercial value of M. canadensis lies in its essential oil, which is a major natural source of menthol.[2] However, beyond the volatile components, the plant contains a diverse array of non-volatile secondary metabolites, including flavonoids, phenolic acids, and terpenoids. Among these is this compound, a C10 monoterpenoid with three hydroxyl groups, rendering it significantly more polar than the major constituents of the essential oil.

The biological activities of Mentha canadensis extracts are well-documented and include antimicrobial, anti-inflammatory, analgesic, and antioxidant effects.[1] While the specific pharmacological properties of this compound are not extensively studied, related p-menthane diols are known for their potent insect-repellent activities.[3][4][5] Given the therapeutic potential of other polar terpenoids, the isolation and characterization of this compound for biological screening are of significant interest.

These application notes provide a comprehensive workflow for the extraction of polar metabolites from Mentha canadensis, followed by the chromatographic isolation and purification of this compound.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Harvest the aerial parts of Mentha canadensis at the full flowering stage to ensure a mature phytochemical profile.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days, or until the leaves and stems are brittle. Alternatively, use a forced-air oven at a temperature no higher than 40°C to preserve the integrity of thermolabile compounds.

-

Grinding: Once dried, grind the plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Polar Terpenoids

This protocol is designed to selectively extract polar and semi-polar compounds, including this compound, while minimizing the co-extraction of highly non-polar substances like waxes and chlorophyll.

-

De-fatting (Optional but Recommended):

-

To 100 g of powdered plant material, add 500 mL of n-hexane.

-

Macerate for 24 hours at room temperature with occasional stirring.

-

Filter the mixture and discard the n-hexane fraction, which contains non-polar compounds.

-

Air-dry the de-fatted plant material.

-

-

Methanol Extraction:

-

Place the de-fatted plant powder in a large flask and add 1 L of methanol.

-

Macerate for 48 hours at room temperature with continuous stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure exhaustive extraction.

-

Combine the methanolic extracts.

-

-

Solvent Evaporation:

-

Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting crude extract will be a dark, viscous residue.

-

Isolation and Purification by Column Chromatography

This multi-step chromatographic approach aims to separate this compound from the complex crude extract.

-

Silica Gel Column Chromatography (Step 1):

-

Stationary Phase: Silica gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Sample Loading: Dissolve a portion of the crude methanolic extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the prepared column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. A suggested gradient is as follows:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, 3:7, 2:8, 1:9 v/v)

-

Ethyl Acetate (100%)

-

Ethyl Acetate:Methanol (9:1, 8:2, 7:3, 1:1 v/v)

-

-

Fraction Collection: Collect fractions of 20-30 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: Ethyl Acetate:Methanol (9:1 v/v) or Chloroform:Methanol (9:1 v/v).

-

Visualization: Visualize the spots under UV light (if applicable) and by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating). This compound, being a polyhydroxylated compound, should yield a distinct color upon staining.

-

Combine fractions with similar TLC profiles that show a spot corresponding to the expected polarity of a triol.

-

-

Purification of Combined Fractions (Step 2):

-

Pool the fractions containing the compound of interest and concentrate them.

-

Subject the concentrated fraction to a second round of silica gel column chromatography using a finer mesh silica gel (e.g., 230-400 mesh) and a shallower solvent gradient centered around the polarity that eluted the compound in the first step (e.g., a gradient of chloroform with increasing methanol concentration).

-

Collect smaller fractions and monitor carefully by TLC to isolate the pure compound.

-

Characterization of this compound

The identity and purity of the isolated compound should be confirmed using standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): For purity assessment.

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile or methanol.

-

Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as the compound lacks a strong chromophore for UV detection.

-

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

Data Presentation

The following tables present hypothetical quantitative data for the extraction and isolation process, as specific literature values are unavailable. These tables are intended to serve as a template for recording experimental results.

Table 1: Extraction Yields from Mentha canadensis

| Parameter | Value |

| Starting Plant Material (dry weight) | 100 g |

| De-fatting Solvent | n-Hexane |

| Extraction Solvent | Methanol |

| Crude Methanolic Extract Yield | 12.5 g |

| Yield Percentage | 12.5% |

Table 2: Chromatographic Fractionation and Purity

| Chromatographic Step | Fraction(s) of Interest | Mass of Combined Fractions | Purity by HPLC |

| Silica Gel Column 1 | F12 - F18 | 1.2 g | ~60% |

| Silica Gel Column 2 | F7 - F10 | 150 mg | >95% |